DIMETHYL SELENIDE

Descripción

Propiedades

IUPAC Name |

methylselanylmethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6Se/c1-3-2/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVIXKDRPFPUUOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

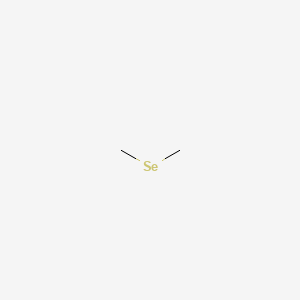

Canonical SMILES |

C[Se]C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6Se | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6074752 | |

| Record name | Methane, selenobis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6074752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

109.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Dimethyl selenide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033212 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

57 °C | |

| Record name | Dimethylselenide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7900 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

24.4 mg/g water, Very soluble in ether, ethanol, chloroform, 24.4 mg/mL at 25 °C | |

| Record name | Dimethylselenide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7900 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Dimethyl selenide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033212 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Density |

1.4077 g/cu cm at 15 °C | |

| Record name | Dimethylselenide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7900 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Density |

3.75 | |

| Record name | Dimethylselenide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7900 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

32 kPa | |

| Record name | Dimethylselenide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7900 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Liquid | |

CAS No. |

593-79-3 | |

| Record name | Dimethyl selenide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=593-79-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimethylselenide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000593793 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methane, selenobis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6074752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethyl selenide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.918 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIMETHYLSELENIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YK0R6JKT6H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Dimethylselenide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7900 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Dimethyl selenide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033212 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

-87.2 °C | |

| Record name | Dimethylselenide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7900 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Dimethyl selenide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033212 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Dimethyl Selenide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl selenide ((CH₃)₂Se), a simple organoselenium compound, is a volatile, colorless liquid with a characteristic garlic-like odor.[1] It plays a significant role as a metabolite in biological systems, representing a key component of the selenium detoxification pathway through biomethylation.[2] In recent years, organoselenium compounds have garnered increasing interest in the field of drug development, particularly for their potential anticancer properties.[3][4][5][6] This technical guide provides a comprehensive overview of the chemical properties of this compound, including its physical characteristics, spectroscopic data, reactivity, and relevant experimental protocols, to support ongoing research and development efforts.

Core Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized in the table below, providing a foundational dataset for laboratory applications.

| Property | Value | Reference |

| Molecular Formula | C₂H₆Se | [2] |

| Molecular Weight | 109.04 g/mol | [2] |

| Appearance | Colorless liquid | [7] |

| Odor | Garlic-like | [1] |

| Density | 1.4077 g/cm³ at 14.6 °C | [7] |

| Boiling Point | 55 °C (328 K) | [7] |

| Melting Point | -87.2 °C (186.0 K) | [7] |

| Carbon-Selenium Bond Length | 1.943 Å (Microwave Spectroscopy) | [7] |

| C-Se-C Bond Angle | 96.2° (Microwave Spectroscopy) | [7] |

Spectroscopic Data

Spectroscopic analysis is critical for the identification and characterization of this compound. The following tables summarize key spectroscopic data.

NMR Spectroscopy

| Nucleus | Chemical Shift (δ) | Coupling Constants | Reference |

| ¹H | ~1.90 ppm (singlet) | J(¹³C-¹H): 140.3 Hz, J(⁷⁷Se-¹H): 10.5 Hz | [8] |

| ⁷⁷Se | 0.0 ppm (Reference) | J(¹³C-⁷⁷Se): -62.0 Hz | [9] |

Mass Spectrometry (Electron Ionization)

| m/z | Ion | Relative Intensity |

| 110 | [C₂H₆⁷⁸Se]⁺ (Molecular Ion) | High |

| 95 | [CH₃Se]⁺ | Moderate |

| 80 | [Se]⁺ | Moderate |

| 15 | [CH₃]⁺ | Moderate |

Note: The mass spectrum of this compound exhibits a characteristic isotopic pattern due to the natural abundance of selenium isotopes.

Experimental Protocols

Detailed methodologies are essential for the synthesis, purification, and analysis of this compound in a research setting.

Synthesis of this compound

Reaction: Na₂Se + 2CH₃I → (CH₃)₂Se + 2NaI[7]

Materials:

-

Sodium selenide (Na₂Se)

-

Methyl iodide (CH₃I)

-

Anhydrous solvent (e.g., tetrahydrofuran (THF) or ethanol)

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend sodium selenide in the anhydrous solvent under an inert atmosphere.

-

Cool the suspension in an ice bath.

-

Slowly add methyl iodide to the cooled suspension with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 2-3 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture to remove the sodium iodide precipitate.

-

The filtrate contains the crude this compound.

Purification by Distillation

Procedure:

-

Assemble a simple distillation apparatus.[10]

-

Place the crude this compound filtrate in the distillation flask.

-

Gently heat the flask in a water bath.

-

Collect the fraction that distills at approximately 55-58 °C.[7]

-

Due to the low boiling point, a reduced pressure (vacuum) distillation is generally not necessary but can be employed for higher purity.[11][12]

Spectroscopic Analysis Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Prepare a solution of the purified this compound in a deuterated solvent (e.g., CDCl₃).

-

¹H NMR: Acquire the spectrum using a standard NMR spectrometer. The methyl protons will appear as a singlet around 1.90 ppm.

-

⁷⁷Se NMR: Acquire the spectrum using a multinuclear NMR spectrometer. This compound is often used as a reference standard for ⁷⁷Se NMR and is assigned a chemical shift of 0.0 ppm.[9] Experimental parameters should be optimized for the specific instrument, but typically involve a larger spectral width due to the wide range of selenium chemical shifts.[1][13][14]

Mass Spectrometry (MS):

-

Sample Introduction: Introduce a dilute solution of this compound into the mass spectrometer via a suitable inlet system (e.g., direct infusion or GC-MS).

-

Ionization: Use electron ionization (EI) at a standard energy of 70 eV.[15]

-

Analysis: The resulting mass spectrum will show the molecular ion peak and characteristic fragment ions.[16][17][18] The isotopic pattern of selenium should be clearly visible.

Infrared (IR) Spectroscopy:

-

Sample Preparation: Place a drop of the neat liquid this compound between two salt plates (e.g., NaCl or KBr) to form a thin film. Alternatively, a liquid cell can be used.[19][20]

-

Analysis: Acquire the FTIR spectrum. Key vibrational modes to observe include C-H stretching and bending, and C-Se stretching frequencies.

Raman Spectroscopy:

-

Sample Preparation: Place the liquid this compound in a glass capillary tube or a suitable sample holder.

-

Analysis: Acquire the Raman spectrum using a Raman spectrometer. The C-Se symmetric and asymmetric stretching vibrations are typically observed in the Raman spectrum.

Chemical Reactivity and Signaling Pathways

Key Chemical Reactions

This compound, as a selenoether, exhibits reactivity primarily at the selenium center. It can act as a nucleophile, reacting with electrophiles such as alkyl halides to form selenonium salts. Oxidation of this compound can lead to the formation of dimethyl selenoxide ((CH₃)₂SeO) and subsequently dimethyl selenone ((CH₃)₂SeO₂).

Biological Signaling and Detoxification Pathway

In biological systems, selenium is metabolized through a series of methylation steps, which serve as a detoxification mechanism.[2] Inorganic selenium compounds are ultimately converted to this compound and the trimethylselenonium ion for excretion. S-adenosyl-L-methionine (SAM) acts as the methyl group donor in this pathway.[21][22][23][24]

Caption: Selenium detoxification pathway via methylation.

Experimental Workflow for Synthesis and Purification

A typical laboratory workflow for the synthesis and purification of this compound is outlined below.

Caption: Experimental workflow for this compound synthesis.

Role in Cancer Research

Organoselenium compounds, including metabolites like this compound, have shown promise as anticancer agents.[3][4][5][6][25] Their proposed mechanisms of action often involve the induction of oxidative stress in cancer cells through the generation of reactive oxygen species (ROS), leading to apoptosis.

Caption: Proposed anticancer mechanism of organoselenium compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | C2H6Se | CID 11648 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Organoselenium Compounds as Cancer Therapeutic Agents | Organoselenium Compounds in Biology and Medicine: Synthesis, Biological and Therapeutic Treatments | Books Gateway | Royal Society of Chemistry [books.rsc.org]

- 4. Selenium Compounds as Novel Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. This compound - Wikipedia [en.wikipedia.org]

- 8. DIMETHYLSELENIDE(593-79-3) 1H NMR spectrum [chemicalbook.com]

- 9. Experimental and Computational 77Se NMR Spectroscopic Study on Selenaborane Cluster Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. omicsonline.org [omicsonline.org]

- 11. How To [chem.rochester.edu]

- 12. CN109319746B - Method for purifying crude selenium by vacuum distillation-sodium sulfite combined method - Google Patents [patents.google.com]

- 13. repo.lib.semmelweis.hu [repo.lib.semmelweis.hu]

- 14. research.unipd.it [research.unipd.it]

- 15. benthamopen.com [benthamopen.com]

- 16. spectroscopyonline.com [spectroscopyonline.com]

- 17. Tracking Molecular Fragmentation in Electron–Ionization Mass Spectrometry with Ultrafast Time Resolution - PMC [pmc.ncbi.nlm.nih.gov]

- 18. youtube.com [youtube.com]

- 19. Liquid Samples : Shimadzu (United Kingdom) [shimadzu.co.uk]

- 20. agilent.com [agilent.com]

- 21. researchgate.net [researchgate.net]

- 22. Increased levels of S-adenosylmethionine in the livers of rats fed various forms of selenium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Novel Protective Mechanisms for S-Adenosyl-L-methionine against Acetaminophen Hepatotoxicity: Improvement of Key Antioxidant Enzymatic Function - PMC [pmc.ncbi.nlm.nih.gov]

- 24. caringsunshine.com [caringsunshine.com]

- 25. Organoselenium compounds in cancer chemoprevention - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Molecular Structure and Bond Angles of Dimethyl Selenide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure of dimethyl selenide ((CH₃)₂Se), a simple organoselenium compound. The document details its molecular geometry, bond lengths, and bond angles as determined by key experimental techniques. This information is crucial for understanding the compound's reactivity, intermolecular interactions, and potential applications in various scientific fields, including drug development.

Molecular Structure and Geometry

This compound possesses a bent molecular geometry, analogous to dimethyl ether and dimethyl sulfide. The central selenium atom is bonded to two carbon atoms of the methyl groups. The selenium atom also has two lone pairs of electrons, which, according to VSEPR theory, result in a bent or V-shaped arrangement of the C-Se-C framework. This non-linear arrangement of atoms and the presence of lone pairs on the selenium atom contribute to the molecule's overall polarity.

The precise bond lengths and angles have been determined experimentally using gas-phase techniques such as microwave spectroscopy and gas electron diffraction. These methods provide highly accurate data on the geometry of the molecule in its free state, devoid of intermolecular forces present in liquid or solid phases.

Quantitative Molecular Data

The structural parameters of this compound, as determined by microwave spectroscopy and gas electron diffraction, are summarized in the table below for clear comparison.

| Parameter | Microwave Spectroscopy Data | Gas Electron Diffraction Data |

| C-Se Bond Length (Å) | 1.943[1] | 1.98 |

| C-H Bond Length (Å) | 1.093[1] | Not explicitly reported |

| C-Se-C Bond Angle (°) | 96.2[1] | 98 |

| H-C-Se Bond Angle (°) | Not explicitly reported | Not explicitly reported |

| H-C-H Bond Angle (°) | Not explicitly reported | Not explicitly reported |

Note: Experimental values for the H-C-Se and H-C-H bond angles were not explicitly found in the reviewed literature. Computational chemistry databases suggest a value of approximately 109.6° for the H-C-H bond angle, which is consistent with a tetrahedral arrangement around the carbon atoms.

Experimental Protocols

The determination of the molecular structure of this compound has been primarily accomplished through microwave spectroscopy and gas electron diffraction. The following sections provide a general overview of the methodologies employed in these experiments.

Gas Electron Diffraction (GED)

Gas electron diffraction is a powerful technique for determining the three-dimensional structure of molecules in the gas phase.

Methodology:

-

Sample Introduction: A gaseous sample of this compound is introduced into a high-vacuum chamber through a fine nozzle, creating a molecular beam.

-

Electron Beam Interaction: A high-energy beam of electrons is directed perpendicularly through the molecular beam.

-

Scattering: The electrons are scattered by the electric field of the atoms within the this compound molecules. The scattering pattern is dependent on the interatomic distances.

-

Detection: The scattered electrons form a diffraction pattern of concentric rings on a detector (historically, a photographic plate). The intensity of the scattered electrons is measured as a function of the scattering angle.

-

Data Analysis: The radial distribution of the diffraction pattern is analyzed to determine the equilibrium bond lengths and bond angles of the molecule. This process involves fitting the experimental scattering data to a theoretical model of the molecule's structure.

Microwave Spectroscopy

Microwave spectroscopy provides highly precise measurements of the rotational constants of a molecule, from which its moments of inertia and, consequently, its geometry can be derived.

Methodology:

-

Sample Preparation: A gaseous sample of this compound is introduced into a waveguide or a resonant cavity at low pressure.

-

Microwave Radiation: The sample is irradiated with microwave radiation of varying frequencies.

-

Absorption: When the frequency of the microwave radiation matches the energy difference between two rotational energy levels of the molecule, the radiation is absorbed.

-

Detection: The absorption of microwave radiation is detected, and a spectrum of absorption intensity versus frequency is recorded.

-

Spectral Analysis: The frequencies of the absorption lines in the rotational spectrum are used to determine the rotational constants of the molecule. For asymmetric top molecules like this compound, the analysis of the spectrum of multiple isotopologues (e.g., containing different selenium isotopes) is often necessary to precisely determine the atomic coordinates and thus the complete molecular structure.

Molecular Structure Visualization

The following diagram illustrates the molecular structure of this compound, including the key bond angle.

Caption: Molecular structure of this compound.

References

The Genesis of Volatile Selenium: An In-depth Technical Guide to the Biosynthesis of Dimethyl Selenide in Organisms

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl selenide (DMSe), a volatile organoselenium compound, represents a significant component of the global selenium cycle and a key metabolite in the detoxification of selenium in a wide range of organisms. From microorganisms to plants and animals, the biotransformation of inorganic and organic selenium species into the less toxic, gaseous DMSe is a crucial biological process. Understanding the intricate enzymatic pathways governing DMSe biosynthesis is paramount for fields ranging from environmental bioremediation and toxicology to human health and drug development, where selenium compounds are increasingly recognized for their therapeutic potential.

This technical guide provides a comprehensive overview of the core biosynthesis pathways of this compound across different biological kingdoms. It summarizes key quantitative data, details relevant experimental methodologies, and presents visual representations of the biochemical routes to facilitate a deeper understanding for researchers, scientists, and drug development professionals.

Core Biosynthesis Pathways of this compound

The biosynthesis of this compound fundamentally involves the reduction of higher oxidation states of selenium and the subsequent methylation of the resulting selenide intermediates. While the overarching theme is conserved, the specific enzymes and intermediate steps can vary significantly among different organisms.

Biosynthesis in Bacteria and Archaea

In many bacteria and archaea, the biosynthesis of DMSe is a primary mechanism for selenium detoxification. The pathways generally involve the reduction of selenite (SeO₃²⁻) or selenate (SeO₄²⁻) to hydrogen selenide (H₂Se).

The initial reduction of selenite to elemental selenium (Se⁰) and subsequently to selenide (Se²⁻) can be mediated by various reductases, often involving thiol-containing molecules like glutathione (GSH). Once hydrogen selenide is formed, it serves as the substrate for sequential methylation reactions. S-adenosyl-L-methionine (SAM) is the universal methyl group donor for these steps, which are catalyzed by specific methyltransferases.

Biosynthesis in Fungi

Fungi, particularly common soil fungi like Penicillium, Aspergillus, and Fusarium, are significant contributors to the volatilization of selenium from the environment.[1] Similar to bacteria, the fungal pathway typically begins with the reduction of inorganic selenium oxyanions. The subsequent methylation steps are also dependent on SAM. Some fungal species have been shown to produce not only DMSe but also dimethyl diselenide (DMDSe).

Biosynthesis in Algae

In marine environments, algae play a crucial role in the biogeochemical cycling of selenium. The biosynthesis of DMSe in algae is thought to be analogous to the well-studied pathway of dimethylsulfoniopropionate (DMSP) synthesis, a related sulfur compound. This pathway often starts with the amino acid methionine, which is converted to selenomethionine.

Biosynthesis in Animals

In animals, the methylation of selenium is a critical detoxification pathway. The liver is a primary site for this process. The pathway involves a series of methyltransferases that sequentially add methyl groups to selenium compounds. Key enzymes in this process include thiopurine S-methyltransferase (TPMT) and indolethylamine N-methyltransferase (INMT).[2][3] TPMT is primarily responsible for the initial methylation step, while INMT can catalyze subsequent methylations, ultimately leading to the formation of trimethylselenonium (TMSe), which is excreted in urine, and the volatile DMSe.[3]

Data Presentation: Quantitative Analysis of DMSe Biosynthesis

The following tables summarize available quantitative data related to the enzymes and production rates of this compound biosynthesis.

Table 1: Kinetic Parameters of Methyltransferases Involved in Selenium Metabolism

| Enzyme | Organism/Tissue | Substrate | K_m (µM) | V_max or Specific Activity | Reference |

| Thioether S-methyltransferase | Mouse Lung | This compound | 0.4 | 30 pmol/min/mg protein | [4] |

| Thioether S-methyltransferase | Mouse Lung | S-adenosyl-L-methionine | 1.0 | 30 pmol/min/mg protein | [4] |

| Thiopurine S-methyltransferase | Human (recombinant) | 6-thioguanine | 230 ± 40 | 14.3 ± 0.6 nmol/h/mg | [5] |

| Selenocysteine methyltransferase | Brassica oleracea | Selenocysteine | - | Higher with Se substrates | [1] |

Table 2: Production Rates of Volatile Selenium Compounds in Various Organisms

| Organism | Selenium Source | Volatile Compound(s) | Production Rate | Reference |

| Penicillium sp. | Selenite | This compound | Variable with conditions | [6] |

| Alternaria alternata | Selenite (100 mg/L) | This compound | Optimum at pH 6.5, 30°C | [7] |

| Brassica juncea | Selenate/Selenite | This compound | Dependent on Se concentration | [8] |

| Bacillus sp. | Selenate/Selenite | DMSe, DMDSe, CH₃SeSeSCH₃ | - | [9] |

Experimental Protocols

Assay for S-adenosyl-L-methionine:thioether S-methyltransferase Activity

This protocol is adapted for measuring the methylation of a selenium-containing substrate.

Materials:

-

Purified methyltransferase or cell-free extract

-

Substrate: this compound (or other selenium compound)

-

S-adenosyl-L-methionine (SAM)

-

Reaction buffer (e.g., 100 mM Tris-HCl, pH 7.5)

-

Stopping solution (e.g., 1 M HCl)

-

HPLC or GC-MS system for product analysis

Procedure:

-

Prepare a reaction mixture containing the reaction buffer, a known concentration of the selenium substrate, and SAM.

-

Pre-incubate the mixture at the optimal temperature for the enzyme (e.g., 37°C).

-

Initiate the reaction by adding a specific amount of the purified enzyme or cell-free extract.

-

Incubate the reaction for a defined period (e.g., 30-60 minutes), ensuring the reaction rate is linear.

-

Terminate the reaction by adding a stopping solution.

-

Analyze the formation of the methylated product (e.g., trimethylselenonium) using a suitable analytical method like HPLC or GC-MS.

-

Calculate the enzyme activity based on the amount of product formed per unit time per amount of enzyme.

Quantification of this compound from Bacterial Cultures by Headspace Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the steps for measuring the production of volatile DMSe from bacterial cultures.

Materials:

-

Bacterial culture grown in the presence of a selenium source

-

Gas-tight vials with septa

-

Solid-phase microextraction (SPME) fiber or gas-tight syringe

-

GC-MS system equipped with a suitable column (e.g., DB-5ms)

Procedure:

-

Grow the bacterial culture in a sealed, gas-tight vial containing a medium supplemented with a known concentration of a selenium compound (e.g., selenite).

-

Incubate the culture under appropriate conditions (temperature, shaking) for a specific duration.

-

For analysis, expose an SPME fiber to the headspace of the culture vial for a defined period to adsorb the volatile compounds. Alternatively, a known volume of the headspace gas can be collected using a gas-tight syringe.

-

Inject the adsorbed compounds from the SPME fiber or the collected gas sample into the GC-MS system.

-

Separate the volatile compounds on the GC column using an appropriate temperature program.

-

Identify DMSe based on its retention time and mass spectrum by comparison with an authentic standard.

-

Quantify the amount of DMSe produced by creating a calibration curve with known concentrations of a DMSe standard.

Conclusion

The biosynthesis of this compound is a multifaceted process with distinct variations across the kingdoms of life. While the fundamental principles of selenium reduction and methylation are conserved, the specific enzymatic machinery and metabolic intermediates highlight the diverse evolutionary adaptations to selenium metabolism. For researchers in environmental science, microbiology, and drug development, a thorough understanding of these pathways is essential. The quantitative data and experimental protocols provided in this guide offer a foundational resource for further investigation into the fascinating biochemistry of selenium volatilization. Future research, particularly in elucidating the structures and kinetic properties of novel methyltransferases and in reconstructing these pathways in vitro, will undoubtedly provide deeper insights into the biological roles of this compound and its potential applications.

References

- 1. Molecular and Biochemical Characterization of the Selenocysteine Se-Methyltransferase Gene and Se-Methylselenocysteine Synthesis in Broccoli - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Differential molecular mechanisms of substrate recognition by selenium methyltransferases, INMT and TPMT, in selenium detoxification and excretion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

- 5. researchgate.net [researchgate.net]

- 6. Dimethylselenide and Dimethyltelluride Formation by a Strain of Penicillium - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Speciation of volatile selenium species in plants using gas chromatography/inductively coupled plasma mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Production of dimethyl triselenide and dimethyl diselenenyl sulfide in the headspace of metalloid-resistant Bacillus species grown in the presence of selenium oxyanions - PubMed [pubmed.ncbi.nlm.nih.gov]

The Natural Occurrence of Atmospheric Dimethyl Selenide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethyl selenide (DMSe), a volatile organoselenium compound, plays a crucial role in the global biogeochemical cycle of selenium. Its presence in the atmosphere is primarily a result of biogenic activities in both terrestrial and aquatic environments, with additional contributions from volcanic emissions. This technical guide provides an in-depth overview of the natural occurrence of atmospheric DMSe, detailing its formation pathways, atmospheric chemistry, and measured concentrations. Furthermore, it presents comprehensive experimental protocols for the sampling and analysis of atmospheric DMSe and visualizes key pathways using Graphviz diagrams to facilitate a deeper understanding of its atmospheric lifecycle.

Introduction

Selenium is an essential micronutrient for many organisms, yet it can be toxic at elevated concentrations. The volatilization of selenium into the atmosphere, primarily in the form of this compound ((CH₃)₂Se), is a key detoxification mechanism and a significant pathway for its global redistribution.[1] Understanding the sources, fate, and transport of atmospheric DMSe is critical for assessing its environmental impact and its role in delivering selenium to selenium-deficient regions.

Sources and Formation of Atmospheric this compound

The primary natural source of atmospheric DMSe is the biomethylation of inorganic selenium compounds (selenate and selenite) by microorganisms and plants.[2]

-

Terrestrial Environments: A wide range of soil bacteria and fungi are capable of methylating selenium. This process is influenced by factors such as soil moisture, temperature, and the availability of organic matter.[3] Emission rates from soils can vary significantly, with one study reporting a maximum emission rate of 1.42 μg/m²/d of selenium.

-

Aquatic Environments: Marine phytoplankton and bacteria are significant producers of DMSe.[1] The production is linked to the uptake of dissolved selenium and its subsequent metabolic transformation.

-

Volcanic Emissions: Volcanic activity can also release selenium compounds, including DMSe, into the atmosphere.

Atmospheric Chemistry of this compound

Once in the atmosphere, this compound undergoes oxidation reactions with various atmospheric oxidants, leading to its transformation and removal. The primary oxidants are the hydroxyl radical (•OH), ozone (O₃), and halogen atoms (e.g., Cl•).[4][5]

-

Reaction with Hydroxyl Radical (•OH): The reaction with the hydroxyl radical is a major degradation pathway for DMSe. This reaction can proceed via two main channels: H-atom abstraction, leading to the formation of a seleno-methyl radical, or OH addition to the selenium atom.[5][6] The dominant products include dimethyl selenoxide ((CH₃)₂SeO).[4][6]

-

Reaction with Ozone (O₃): Ozonolysis of DMSe is another significant removal process. The primary product of this reaction is dimethyl selenoxide, with a reported yield of approximately 90%.[4][7] The atmospheric lifetime of DMSe with respect to reaction with ozone (at a concentration of 20 ppbv) is estimated to be around 7.6 hours.[2][7]

-

Reaction with Halogen Atoms: In the marine boundary layer, reactions with halogen atoms, such as chlorine, can also contribute to the degradation of DMSe.

The oxidation products of DMSe, such as dimethyl selenoxide, can further react or be incorporated into atmospheric aerosols, influencing their chemical composition and properties.

Quantitative Data on Atmospheric this compound

The atmospheric concentration of this compound is highly variable, depending on the proximity to sources and atmospheric conditions. The following table summarizes available quantitative data from various studies.

| Environment | Concentration / Emission Rate | Reference(s) |

| Terrestrial Air | ||

| Air samples in Belgium | Up to 2.4 ng m⁻³ | |

| Soil emissions | Maximum of 1.42 μg/m²/d Se | |

| Human Breath | ||

| Background level | < 0.4 ng Se L⁻¹ | [8] |

| After selenite ingestion (300 µg) | 1.4 ng Se L⁻¹ (maximum) | [8] |

| Marine Environment | ||

| Northwest Pacific Ocean | 3 to 125 pptv (atmospheric) | [9] |

| Northwest Pacific Ocean | 0.63 to 2.28 nmol L⁻¹ (surface seawater) | [9] |

Experimental Protocols

Accurate measurement of atmospheric this compound requires sensitive and specific analytical techniques. The following sections detail the methodologies for sample collection and analysis.

Sample Collection: Cryogenic Trapping

Cryogenic trapping is a common method for concentrating volatile organic compounds, including DMSe, from large volumes of air.

Protocol:

-

Apparatus: A cryogenic trapping system typically consists of a sample inlet, a pump to draw air through the system, a trap (e.g., a silonite-coated tube) cooled with a cryogen (e.g., liquid nitrogen to -150 °C), and a flowmeter to measure the volume of air sampled.[10][11]

-

Sample Collection:

-

Connect the cryogenic trap to the sampling pump and the sample inlet.

-

Cool the trap to the desired temperature (e.g., -150 °C) using the cryogen.

-

Draw a known volume of air through the trap at a controlled flow rate. DMSe and other volatile compounds will condense and be trapped.

-

After sampling, isolate the trap and allow it to warm up or actively heat it to desorb the trapped compounds for analysis.

-

-

Water Removal: A water removal step (e.g., a Nafion dryer or a cold trap at a slightly higher temperature) is often included before the main cryogenic trap to prevent ice blockage.[10]

Sample Analysis: Gas Chromatography-Inductively Coupled Plasma Mass Spectrometry (GC-ICP-MS)

GC-ICP-MS is a highly sensitive and selective technique for the elemental speciation of volatile compounds.

Protocol:

-

Instrumentation:

-

Gas Chromatograph (GC): Equipped with a suitable capillary column (e.g., DB-1) for separating volatile selenium compounds.

-

Inductively Coupled Plasma Mass Spectrometer (ICP-MS): Used as a detector to specifically measure selenium isotopes (e.g., ⁷⁸Se, ⁸⁰Se).

-

Interface: A heated transfer line connects the GC outlet to the ICP-MS torch.[12]

-

-

Analytical Procedure:

-

Thermal Desorption: The trapped analytes from the cryogenic trap are thermally desorbed and injected into the GC inlet.

-

Gas Chromatographic Separation: The volatile compounds are separated based on their boiling points and interactions with the stationary phase of the GC column. The temperature program of the GC oven is optimized to achieve good separation of DMSe from other compounds.

-

ICP-MS Detection: As the separated compounds elute from the GC column, they are introduced into the argon plasma of the ICP-MS. The high temperature of the plasma atomizes and ionizes the selenium atoms.

-

Mass Spectrometric Analysis: The selenium ions are then guided into the mass spectrometer, which separates them based on their mass-to-charge ratio. The detector measures the abundance of specific selenium isotopes, allowing for sensitive and element-specific quantification.

-

-

Quantification:

Signaling Pathways and Logical Relationships

The formation and degradation of atmospheric this compound can be visualized as a series of interconnected pathways.

Biomethylation of Selenium

The biomethylation of inorganic selenium to this compound is a stepwise process mediated by microbial enzymes.

Caption: Biomethylation pathway of inorganic selenium to volatile this compound.

Atmospheric Oxidation of this compound

In the atmosphere, this compound is oxidized by various reactive species, primarily hydroxyl radicals and ozone.

Caption: Atmospheric oxidation pathways of this compound.

Conclusion

The natural occurrence of atmospheric this compound is a complex interplay of biological production and atmospheric chemical transformations. This guide provides a foundational understanding of these processes, supported by quantitative data and detailed experimental methodologies. The continued study of atmospheric DMSe is essential for a complete picture of the global selenium cycle and its implications for environmental and human health. Further research is needed to expand the database of atmospheric DMSe concentrations in diverse environments and to fully elucidate the complex reaction mechanisms in the atmosphere.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 4. dacemirror.sci-hub.se [dacemirror.sci-hub.se]

- 5. researchgate.net [researchgate.net]

- 6. Oxidation mechanisms of this compound and selenoxide in the atmosphere initiated by OH radical. A theoretical study (Journal Article) | ETDEWEB [osti.gov]

- 7. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. Frontiers | High-resolution distribution and emission of dimethyl sulfide and its relationship with pCO2 in the Northwest Pacific Ocean [frontiersin.org]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Development of a gas chromatography inductively coupled plasma isotope dilution mass spectrometry system for accurate determination of volatile element species. Part 1. selenium speciation - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Physical Characteristics of Liquid Dimethyl Selenide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical characteristics of liquid dimethyl selenide ((CH₃)₂Se). The information is curated for researchers, scientists, and professionals in drug development who require a detailed understanding of this organoselenium compound. This document summarizes key quantitative data, outlines relevant experimental protocols, and presents a visualization of its primary metabolic pathway.

Core Physical Properties

This compound is a colorless to pale yellow liquid recognized by its distinct, strong garlic-like odor.[1] It is a volatile organoselenium compound with applications in organic synthesis and as a precursor for selenium-containing materials.[1]

Quantitative Data Summary

The following table summarizes the key physical properties of liquid this compound, compiled from various sources for easy comparison.

| Property | Value | Temperature (°C) | Pressure | Reference(s) |

| Molecular Formula | C₂H₆Se | - | - | [1] |

| Molecular Weight | 109.03 g/mol | - | - | [2] |

| Boiling Point | 55 - 58 °C | - | Standard | [3][4] |

| Melting Point | -88.01 to -87.2 °C | - | Standard | [3][4][5] |

| Density | 1.408 g/mL | 20 | Standard | [2][4] |

| 1.4077 g/cm³ | 14.6 | Standard | [3][6] | |

| Refractive Index (n²⁰/D) | 1.4860 - 1.4890 | 20 | Standard | [4] |

| Vapor Pressure | 32 kPa | 25 | - | [5] |

| Solubility | Very soluble in ethyl ether and ethyl alcohol. Limited solubility in water. | - | - | [1][4][7] |

Experimental Protocols

The determination of the physical properties of liquid this compound requires standard laboratory procedures, with special attention to its volatility and strong odor. All manipulations should be performed in a well-ventilated fume hood.

Determination of Boiling Point (Capillary Method)

The boiling point of this compound can be determined using the capillary method, a technique suitable for small sample volumes.

Materials:

-

Thiele tube or melting point apparatus

-

Thermometer

-

Capillary tubes (one end sealed)

-

Small test tube

-

Liquid paraffin or silicone oil

-

Sample of this compound

Procedure:

-

Fill the small test tube with the this compound sample to a depth of approximately 1-2 cm.

-

Place a capillary tube, with the sealed end uppermost, into the test tube containing the sample.

-

Attach the test tube to a thermometer using a rubber band or wire. The bottom of the test tube should be level with the thermometer bulb.

-

Suspend the thermometer and test tube assembly in a Thiele tube filled with liquid paraffin, ensuring the heat-transfer liquid is above the level of the sample but below the opening of the test tube.

-

Gently heat the side arm of the Thiele tube. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Continue heating until a steady stream of bubbles is observed.

-

Turn off the heat and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube.[8][9]

Determination of Melting Point

Due to its very low melting point, the determination for this compound requires a low-temperature apparatus.

Materials:

-

Low-temperature melting point apparatus or cryostat

-

Capillary tubes

-

Sample of this compound (solidified)

Procedure:

-

The sample of this compound is first frozen using a suitable cooling bath (e.g., dry ice/acetone or liquid nitrogen).

-

A small amount of the solidified sample is quickly introduced into a capillary tube.

-

The capillary tube is placed in a low-temperature melting point apparatus.

-

The temperature is slowly increased while observing the sample.

-

The melting point range is recorded from the temperature at which the first droplet of liquid appears to the temperature at which the entire sample becomes a clear liquid.[10][11][12]

Determination of Density (Pycnometer Method)

The density of liquid this compound can be accurately measured using a pycnometer.

Materials:

-

Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it)

-

Analytical balance

-

Thermostatic water bath

-

Sample of this compound

Procedure:

-

Clean and dry the pycnometer thoroughly and record its empty mass.

-

Fill the pycnometer with this compound, ensuring no air bubbles are trapped. Insert the stopper and allow excess liquid to exit through the capillary.

-

Place the filled pycnometer in a thermostatic water bath to bring the liquid to the desired temperature (e.g., 20 °C).

-

Once the temperature has equilibrated, remove the pycnometer, carefully wipe it dry, and record its mass.

-

Repeat the procedure with a liquid of known density (e.g., deionized water) at the same temperature to calibrate the exact volume of the pycnometer.

-

The density of the this compound is calculated by dividing the mass of the liquid by the calibrated volume of the pycnometer.[13][14]

Determination of Refractive Index (Abbe Refractometer)

The refractive index, a measure of how light propagates through the substance, can be determined using an Abbe refractometer.

Materials:

-

Abbe refractometer

-

Constant temperature water bath

-

Dropper

-

Sample of this compound

-

Ethanol or other suitable solvent for cleaning

Procedure:

-

Ensure the prisms of the Abbe refractometer are clean and dry.

-

Circulate water from the constant temperature bath through the refractometer to maintain a constant temperature (e.g., 20 °C).

-

Apply a few drops of this compound to the surface of the lower prism using a dropper.

-

Close the prisms and allow a few moments for the sample to reach thermal equilibrium.

-

Adjust the light source and move the eyepiece to bring the dividing line between the light and dark fields into sharp focus on the crosshairs.

-

Read the refractive index from the instrument's scale.[15][16][17]

Synthesis and Metabolic Pathways

Synthesis of this compound

A common laboratory synthesis of this compound involves the methylation of a selenium source.

Reaction: A mixture of selenium, sodium hydroxide, and sodium formaldehyde sulfoxylate in an aqueous solution is warmed. Methyl iodide is then added to the mixture, and the resulting this compound is purified by distillation.[2][3]

Biological Methylation of Selenium

In biological systems, selenium undergoes a detoxification process known as biomethylation, which converts inorganic selenium compounds into less toxic, volatile forms like this compound.[4] This pathway is a crucial mechanism for selenium homeostasis.[4]

References

- 1. Synthesis of Dimethyl Selenone and Studies on the Biomethylation Pt 1 | Research - Edubirdie [edubirdie.com]

- 2. SYNTHESIS OF this compound (Technical Report) | OSTI.GOV [osti.gov]

- 3. Synthesis of this compound - UNT Digital Library [digital.library.unt.edu]

- 4. Selenium Methylation: Insights into Chemical Reactions and Enzymatic Pathways [mdpi.com]

- 5. Biosynthesis of this compound from sodium selenite in rat liver and kidney cell-free systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. 404 Page Not Found [shsu.edu]

- 8. Video: Boiling Points - Prep [jove.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. westlab.com [westlab.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. chem.ucalgary.ca [chem.ucalgary.ca]

- 13. matestlabs.com [matestlabs.com]

- 14. Measuring density | Class experiment | RSC Education [edu.rsc.org]

- 15. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]

- 16. Simple method to measure the refractive index of liquid with graduated cylinder and beaker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. elearn.almamonuc.edu.iq [elearn.almamonuc.edu.iq]

An In-depth Technical Guide to the Vapor Pressure and Volatility of Dimethyl Selenide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the vapor pressure and volatility of dimethyl selenide ((CH₃)₂Se), a critical organoselenium compound with implications in environmental science and chemical synthesis. This document consolidates key physical property data, details the experimental methodologies for their determination, and illustrates the underlying principles of its volatile nature.

Core Physical Properties and Volatility

This compound is a colorless, volatile liquid with a characteristic garlic-like odor.[1] Its high vapor pressure and low boiling point are defining features that dictate its environmental mobility and utility in specific chemical applications, such as chemical vapor deposition (CVD).[2] The volatility of this compound is a key factor in the biogeochemical cycling of selenium, as it is a primary species by which selenium is transferred from terrestrial and aquatic environments to the atmosphere.[3][4][5]

Quantitative Data Summary

The following table summarizes the key quantitative data related to the vapor pressure and volatility of this compound.

| Property | Value | Temperature (°C) | Reference |

| Vapor Pressure | 32.03 kPa | 25 | [1][3][6] |

| Boiling Point | 55 - 58 °C | N/A | [7][8] |

| Enthalpy of Vaporization (ΔvapH) | 31.90 kJ/mol | N/A | [3][6] |

| Melting Point | -87.2 °C | N/A | [1][7] |

| Density | 1.408 g/mL | 20 | [9][10] |

Experimental Protocols

Accurate determination of the vapor pressure and related properties of volatile compounds like this compound requires precise experimental control. The following sections detail the methodologies cited for obtaining the quantitative data presented.

Vapor Pressure Determination: Isoteniscope Method

The isoteniscope method is a static technique used for the direct measurement of the vapor pressure of a liquid as a function of temperature.

Principle: The liquid sample is placed in a bulb connected to a U-tube manometer. The apparatus is sealed and the air is removed. At a given temperature, the vapor pressure of the liquid exerts a force on the manometer fluid. An external pressure is applied to balance the levels in the U-tube, and this external pressure is equal to the vapor pressure of the sample.

Detailed Methodology:

-

Sample Preparation: A pure sample of this compound is introduced into the isoteniscope bulb.

-

Degassing: The sample is thoroughly degassed to remove any dissolved gases. This is typically achieved by repeatedly freezing the sample with liquid nitrogen, evacuating the headspace with a vacuum pump, and then thawing the sample. This "freeze-pump-thaw" cycle is repeated until no more gas is evolved upon thawing.

-

Equilibration: The isoteniscope is placed in a constant-temperature bath. The system is allowed to reach thermal equilibrium, at which point the this compound will have established a vapor-liquid equilibrium in the bulb.

-

Pressure Measurement: The pressure of the vapor phase is measured by adjusting the external pressure (typically of an inert gas like nitrogen) until the liquid levels in the U-tube manometer are equal. The external pressure is then read from a high-precision pressure gauge.

-

Data Collection: The vapor pressure is recorded at various temperatures by systematically changing the temperature of the bath and repeating the equilibration and measurement steps.

Vapor Pressure Determination: Static Method

The static method is another precise technique for measuring vapor pressure and is particularly suitable for a wide range of pressures.

Principle: A known amount of the substance is placed in a thermostated, evacuated vessel of a known volume. The pressure of the vapor in equilibrium with the liquid or solid is measured directly with a pressure transducer.

Detailed Methodology:

-

Apparatus Setup: The core of the apparatus is a sample cell connected to a high-vacuum line and a pressure measurement system (e.g., a capacitance manometer). The entire setup is enclosed in a temperature-controlled environment.

-

Sample Introduction and Degassing: A small, precisely weighed amount of this compound is introduced into the sample cell. The cell is then attached to the vacuum line, and the sample is degassed using the freeze-pump-thaw method as described for the isoteniscope.

-

Measurement: The degassed sample cell is isolated from the vacuum pump. The temperature of the sample is precisely controlled, and the system is allowed to reach equilibrium. The pressure of the vapor is then directly read from the pressure transducer.

-

Temperature Variation: Measurements are repeated at different temperatures to obtain a vapor pressure curve.

Solubility Determination: Headspace Gas Chromatography (GC)

While not a direct measure of volatility, the aqueous solubility of this compound is an important parameter in its environmental fate. Headspace GC is a powerful technique for determining the concentration of volatile compounds in a liquid or solid matrix.

Principle: A sample containing the volatile analyte (this compound) is sealed in a vial and heated to a constant temperature. The volatile analyte partitions between the sample matrix (e.g., water) and the gas phase (headspace) in the vial. A sample of the headspace gas is then injected into a gas chromatograph for separation and quantification.

Detailed Methodology:

-

Sample Preparation: A series of aqueous solutions with known concentrations of this compound are prepared in headspace vials.

-

Equilibration: The vials are sealed and placed in a thermostatted autosampler. They are heated for a specific time to allow the this compound to equilibrate between the aqueous and gas phases.

-

Injection: A heated, gas-tight syringe or an automated sampling system withdraws a fixed volume of the headspace gas.

-

Chromatographic Analysis: The gas sample is injected into a GC equipped with an appropriate column (e.g., a non-polar capillary column) and a sensitive detector (e.g., a flame ionization detector or a mass spectrometer).

-

Quantification: The concentration of this compound in the headspace is determined by comparing the peak area from the sample to a calibration curve generated from standards with known concentrations. The solubility can then be determined from the concentration in the aqueous phase that corresponds to a saturated headspace.

Visualizations

The following diagrams illustrate key concepts related to the volatility of this compound and the experimental workflow for its characterization.

Caption: Relationship between physical properties and the volatility of this compound.

Caption: Experimental workflow for the static method of vapor pressure determination.

References

- 1. Fate of dimethyldiselenide in soil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 3. taylorfrancis.com [taylorfrancis.com]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. chromatographyonline.com [chromatographyonline.com]

- 6. This compound | C2H6Se | CID 11648 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Determination of the solubility of low volatility liquid organic compounds in water using volatile-tracer assisted headspace gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. consilab.de [consilab.de]

- 9. researchgate.net [researchgate.net]

- 10. scribd.com [scribd.com]

A Historical Perspective on Selenium Biomethylation Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The biological methylation of selenium, a process central to its metabolism and detoxification, has been a subject of scientific inquiry for nearly a century. This technical guide provides a comprehensive historical perspective on the core research that established the foundations of our current understanding. We delve into the pioneering experiments, key discoveries, and the evolution of analytical techniques that have shaped this field. Particular emphasis is placed on the seminal work of Frederick Challenger, whose research laid the groundwork for elucidating the pathways of selenium biomethylation. This document is intended to serve as a detailed resource for researchers, scientists, and drug development professionals, offering insights into the historical context and experimental underpinnings of selenium biomethylation research.

I. The Pioneering Era: Frederick Challenger and the Discovery of Biomethylation

The investigation into the biological methylation of metalloids began with studies on arsenic. In the 1930s, the "Gosio gas," a volatile arsenical compound produced by molds, was identified as trimethylarsine. This discovery paved the way for Frederick Challenger to investigate similar processes with other metalloids, including selenium.

The Challenger Pathway: A Foundational Concept

Through a series of meticulous experiments, Challenger and his colleagues proposed a stepwise mechanism for the biomethylation of inorganic selenium compounds by the fungus Scopulariopsis brevicaulis. This series of reactions, now famously known as the "Challenger Pathway," involves a sequence of reduction and oxidative methylation steps.

The pathway begins with an inorganic selenium compound, such as selenite (SeO₃²⁻), which undergoes alternating reduction and methylation. Each methylation step involves the transfer of a methyl group to the selenium atom, followed by a reduction of the selenium's oxidation state. This process culminates in the formation of volatile, methylated selenium species, most notably dimethyl selenide ((CH₃)₂Se).[1][2][3]

dot

Caption: The Challenger Pathway for selenium biomethylation.

II. Key Experiments and Methodologies of the Historical Era

The early research on selenium biomethylation was characterized by innovative, albeit by modern standards, simple experimental setups and analytical techniques.

Experimental Protocols

1. Fungal Culture and Induction of Biomethylation:

-

Organism: The primary organism used in Challenger's seminal studies was the mold Scopulariopsis brevicaulis.[4][5] This fungus was known for its ability to produce volatile arsenical compounds and proved to be an effective model for studying selenium biomethylation.

-

Culture Medium: A simple and effective medium consisted of sterile breadcrumbs. This provided the necessary carbohydrates and other nutrients for fungal growth. The breadcrumbs were moistened with a solution containing the inorganic selenium compound to be tested (e.g., sodium selenite).

-

Incubation: The inoculated breadcrumb cultures were incubated at room temperature for a period of days to weeks to allow for fungal growth and the production of volatile selenium compounds.

2. Trapping and Identification of Volatile Selenium Compounds:

-

Apparatus: A crucial component of the experimental setup was the apparatus designed to trap the volatile compounds produced by the fungal culture. This typically involved passing a slow stream of air over the culture to carry the volatile products into a series of traps.

-

Trapping Solution: The volatile selenium compounds were bubbled through a solution of mercuric chloride (HgCl₂). This compound reacts with mercuric chloride to form a solid, crystalline derivative, this compound mercuric chloride ((CH₃)₂Se·HgCl₂).

-

Identification: The identity of the volatile selenium compound was confirmed by analyzing the crystalline derivative. The melting point of the derivative was a key identifying characteristic. For example, the this compound mercuric chloride complex has a distinct melting point, which could be compared to a synthesized standard. This method, while qualitative, was effective in identifying the primary volatile product.

dot

Caption: Experimental workflow for early selenium biomethylation studies.

The Identification of the Methyl Donor: S-Adenosylmethionine (SAM)

-

Isotopic Labeling: The use of isotopically labeled methionine (containing ¹⁴C or ³H in the methyl group) in the culture medium.

-

Tracking the Label: Following the radioactive label from methionine to the volatile methylated selenium product. The presence of the isotope in the this compound would provide strong evidence that methionine, via its activated form SAM, was the source of the methyl group.

III. Quantitative Data from Historical and Modern Studies

| Organism/System | Selenium Substrate | Methylated Product(s) | Key Findings | Reference |

| Scopulariopsis brevicaulis | Sodium Selenite | This compound | Qualitative identification of this compound as the primary volatile product. | Challenger, F. (1945) |

| Rat | Selenomethionine | Trimethylselenonium ion (urine) | Approximately 20-30% of urinary selenium is excreted as the trimethylselenonium ion. | Palmer, I. S., et al. (1970) |

| Rat | Sodium Selenite | This compound (breath), Trimethylselenonium ion (urine) | Volatilization as this compound is a significant detoxification pathway at high selenium intakes. | Ganther, H. E., & Baumann, C. A. (1962) |

| Various Bacteria | Selenite/Selenate | This compound, Dimethyl Diselenide | Biomethylation rates are influenced by selenium concentration, pH, and temperature. | Doran, J. W. (1982) |

| Humans | Dietary Selenium | Trimethylselenonium ion (urine) | Urinary trimethylselenonium is a biomarker of selenium exposure. | Hasunuma, R., et al. (1993) |

Table 1: Summary of Key Findings in Selenium Biomethylation Research

| Analytical Technique | Principle | Application in Historical Selenium Research |

| Chemical Derivatization and Melting Point Determination | Reaction of the analyte with a reagent to form a crystalline solid with a characteristic melting point. | Identification of this compound by forming a mercuric chloride adduct. |

| Gas Chromatography (GC) | Separation of volatile compounds based on their partitioning between a stationary and a mobile phase. | Separation and quantification of volatile selenium compounds like this compound. |

| Atomic Absorption Spectrometry (AAS) | Measurement of the absorption of light by free atoms in the gaseous state. | Quantification of total selenium in biological and environmental samples. |

| High-Performance Liquid Chromatography (HPLC) | Separation of compounds based on their differential distribution between a stationary and a mobile phase under high pressure. | Separation and quantification of non-volatile methylated selenium compounds like trimethylselenonium ion. |

| Mass Spectrometry (MS) | Measurement of the mass-to-charge ratio of ions. | Identification and structural elucidation of methylated selenium compounds. |

Table 2: Evolution of Analytical Techniques for Selenium Biomethylation Research

IV. Modern Perspectives and the Enduring Legacy of Early Discoveries

The foundational work of Challenger and his contemporaries has had a lasting impact on our understanding of selenium biochemistry. Modern research continues to build upon these early discoveries, employing sophisticated analytical techniques to explore the nuances of selenium biomethylation.

Current research focuses on:

-

Enzymology: Identifying and characterizing the specific methyltransferases involved in selenium biomethylation.

-

Genetics: Understanding the genetic basis for individual variations in selenium methylation capacity.

-

Toxicology and Drug Development: Investigating the role of methylation in selenium's toxicity and its potential therapeutic applications, particularly in cancer chemotherapy. The methylated metabolite methylselenol (CH₃SeH) is considered a critical active species in the anticancer effects of some selenium compounds.

-

Environmental Science: Studying the role of selenium biomethylation in the global selenium cycle and its implications for environmental remediation.

dot

Caption: The influence of early discoveries on modern research directions.

V. Conclusion

The historical journey of selenium biomethylation research, from the pioneering experiments of Frederick Challenger to the advanced analytical studies of today, highlights a remarkable progression of scientific understanding. The early qualitative observations laid a robust foundation for subsequent quantitative and mechanistic investigations. The Challenger Pathway remains a central paradigm in the field, and the fundamental principles established decades ago continue to guide contemporary research into the complex roles of selenium in biology, medicine, and the environment. This technical guide serves to underscore the importance of this historical context, providing a deeper appreciation for the scientific legacy upon which current and future research is built.

References

- 1. A method to quantitatively trap volatilized organoselenides for stable selenium isotope analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Total Selenium Quantification in Biological Samples by Inductively Coupled Plasma Mass Spectrometry (ICP-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. [Scopulariopsis brevicaulis : The "arsenic fungus"-a difficult-to-treat pathogen] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 21-year retrospective study of the prevalence of Scopulariopsis brevicaulis in patients suspected of superficial mycoses - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. amsbio.com [amsbio.com]

- 8. S-Adenosylmethionine and methylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. S-Adenosylmethionine: more than just a methyl donor - PubMed [pubmed.ncbi.nlm.nih.gov]

Initial Identification of Dimethyl Selenide in Environmental Samples: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core methodologies for the initial identification and quantification of dimethyl selenide (DMSe) in various environmental matrices. This compound, a volatile organoselenium compound, is a key component of the global selenium cycle, primarily produced through biogenic processes. Its detection and quantification are crucial for environmental monitoring, understanding biogeochemical cycles, and assessing potential toxicological impacts.

Introduction to this compound

This compound ((CH₃)₂Se) is a colorless, volatile liquid with a characteristic garlic-like odor. It is the simplest selenoether and is known to be produced by microorganisms and plants from inorganic selenium compounds present in soil and water.[1][2] The biomethylation of selenium is considered a detoxification mechanism, as this compound is significantly less toxic than inorganic forms like selenite and selenate.[1] Its volatility allows for its release into the atmosphere, contributing to the atmospheric transport of selenium.

Quantitative Data on this compound in Environmental Samples

The concentration of this compound in the environment can vary significantly depending on the sample matrix, geographical location, and microbial activity. The following tables summarize reported concentrations and typical detection limits of common analytical methods.

Table 1: Reported Concentrations of this compound in Environmental Matrices

| Environmental Matrix | Concentration Range | Notes |

| Air | ~1.5 to 30 ng/m³ | Concentrations can be influenced by proximity to industrial sources or areas with high selenium content in the soil.[3] |

| Water | ||

| Bottled Mineral Water | 4 to 20 ng/L | Presence can lead to off-flavors and odors.[4] |

| Freshwater | Generally low, often below detection limits of standard methods. | - |

| Seawater | Predominantly associated with organic matter in surface waters. | Speciation is depth-dependent. |

| Soil & Sediment | Highly variable | Dependent on selenium content of parent rock, microbial population, and environmental conditions. Volatilization rates can range from ~20 to 430 µg Se/m²/day.[1][3] |

Table 2: Method Detection Limits for the Analysis of this compound

| Analytical Method | Typical Detection Limit | Matrix |

| HS-GC-MS | 0.25 µmol/L (20 µg/L) | In vitro metabolic solutions |

| SPME-GC-AED | 0.7 to 0.9 mg/L | Yeast samples[5] |

| P&T-GC-MS | 0.04 to 4.15 ng/L | Water[6] |

| GC-ICP-MS | 33 ng/L (DMSe), 7.1 ng/L (DMDSe) | Biological Samples |

Experimental Protocols for this compound Identification

The initial identification of this compound in environmental samples predominantly relies on gas chromatography (GC) coupled with a sensitive detector, most commonly a mass spectrometer (MS). The choice of the sample introduction technique is critical due to the volatile nature of this compound.

Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS)

HS-GC-MS is a robust technique for the analysis of volatile compounds in liquid and solid samples. It involves analyzing the vapor phase (headspace) in equilibrium with the sample, which minimizes matrix effects and protects the analytical instrumentation.[7]

3.1.1 Sample Preparation

-

Water Samples:

-

Collect water samples in headspace vials, ensuring no headspace is initially present to prevent loss of volatiles.

-

For calibration, prepare a series of standards in the same matrix as the samples.

-

Add a known amount of an appropriate internal standard to both samples and standards.

-

-

Soil/Sediment Samples:

-

Accurately weigh a known amount of the solid sample into a headspace vial.

-

Add a specific volume of deionized water or a suitable extraction solvent to create a slurry.

-

Add an internal standard.

-

Seal the vials immediately with crimp caps.

-

3.1.2 HS-GC-MS Parameters

| Parameter | Typical Setting |

| Headspace Autosampler | |

| Incubation Temperature | 50 - 80 °C |

| Incubation Time | 15 - 30 minutes |

| Syringe Temperature | 80 - 100 °C |

| Injection Volume | 1 mL |

| Gas Chromatograph | |

| Injector Temperature | 200 - 250 °C |

| Column | DB-624 or equivalent (60 m x 0.32 mm, 1.8 µm) |

| Carrier Gas | Helium at a constant flow of 1-2 mL/min |